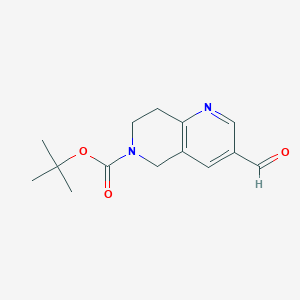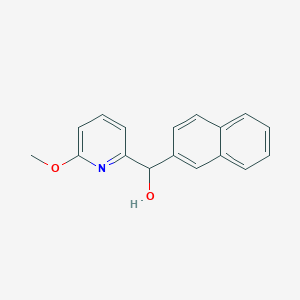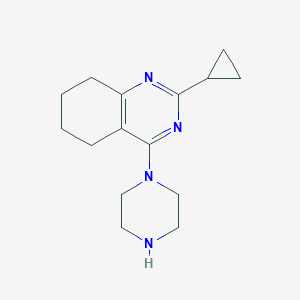
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine is a chemical compound with the molecular formula C17H19N3 and a molecular weight of 265.35 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a pyrazole ring, which is further substituted with an isobutyl group. It is used primarily in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 1-isobutyl-1H-pyrazole-4-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine can be compared with other similar compounds, such as:
4-(1-Isobutyl-1H-pyrazol-4-yl)methanamine: This compound has a similar pyrazole structure but with a different substitution pattern.
4-(1-Isobutyl-1H-pyrazol-4-yl)boronic acid: This compound contains a boronic acid group instead of the naphthalene ring, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H19N3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
4-[1-(2-methylpropyl)pyrazol-4-yl]naphthalen-1-amine |
InChI |
InChI=1S/C17H19N3/c1-12(2)10-20-11-13(9-19-20)14-7-8-17(18)16-6-4-3-5-15(14)16/h3-9,11-12H,10,18H2,1-2H3 |
Clave InChI |
XBLSIYRVYBBHNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)C2=CC=C(C3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


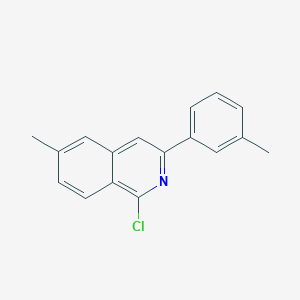
![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)


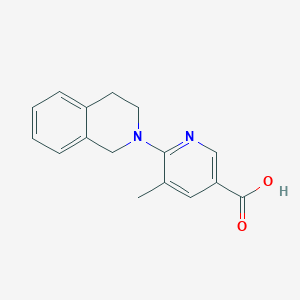

![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)
